molecular formula C10H12BrNO B1365931 2-bromo-N-propylbenzamide CAS No. 346695-08-7

2-bromo-N-propylbenzamide

Cat. No.: B1365931
CAS No.: 346695-08-7
M. Wt: 242.11 g/mol
InChI Key: XNIZYPMLUVRLJS-UHFFFAOYSA-N
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Description

2-Bromo-N-propylbenzamide (CAS Registry Number: 346695-08-7) is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This benzamide derivative serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research . Researchers utilize this compound in the synthesis of more complex molecules, with literature procedures demonstrating its application in synthetic routes with yields around 90% . The compound presents as a solid with a calculated density of 1.352 g/cm³ and a boiling point of approximately 342.9°C at 760 mmHg . It has a flash point of 161.2°C . The molecular structure is characterized by a bromine atom at the ortho position of the benzamide ring system, which can be represented by the SMILES notation CCCNC(=O)c1ccccc1Br . Handling of this material requires appropriate safety precautions. It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory clothing, is mandatory. Engineering controls, such as the use of a chemical fume hood, are required to ensure adequate ventilation . In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes. In case of fire, dry powder or carbon dioxide extinguishers are recommended . Hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide . This product is intended for research and development use by qualified personnel in a laboratory setting only. It is strictly for research use and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIZYPMLUVRLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405275
Record name 2-bromo-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346695-08-7
Record name 2-bromo-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo N Propylbenzamide

Classical Amide Bond Formation Strategies

Traditional methods for forming the amide bond in 2-bromo-N-propylbenzamide primarily involve the reaction between a derivative of 2-bromobenzoic acid and n-propylamine.

Acylation of n-Propylamine with 2-Bromobenzoyl Chloride Precursors

A common and direct method for synthesizing this compound is the acylation of n-propylamine with 2-bromobenzoyl chloride. scispace.comchemguide.co.uk This reaction is a nucleophilic addition-elimination process where the nitrogen atom of n-propylamine attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. chemguide.co.uk The reaction is typically vigorous and results in the formation of N-propyl-2-bromobenzamide and hydrogen chloride. To neutralize the acidic byproduct, the reaction is often carried out in the presence of a base or with an excess of the amine. chemguide.co.uk

This method is widely applicable for the synthesis of various N-substituted amides. For instance, the reaction of 2-bromobenzoyl chloride with other amines, such as dimethylamine, follows a similar pathway. chemchart.com The reactivity of the acyl chloride makes this a highly efficient route, often proceeding to completion under mild conditions. chemguide.co.uk

Direct Amidation of 2-Bromobenzoic Acid with n-Propylamine

Directly reacting 2-bromobenzoic acid with n-propylamine to form this compound is a more atom-economical approach, as it avoids the pre-activation step to the acid chloride. However, this reaction generally requires high temperatures (250-300°C) and may still result in low to moderate yields. google.com The thermal condensation of benzoic acids with amines can be challenging, particularly with secondary amines, and can lead to side reactions like decarboxylation. google.com

To overcome these limitations, various catalysts and reaction conditions have been explored. For example, microwave irradiation has been shown to facilitate the direct amidation of aromatic carboxylic acids with amines. google.com Additionally, metal catalysts, such as those based on titanium (IV) and zirconium (IV), can promote the direct amidation under milder conditions. nih.govd-nb.info

Utilization of Coupling Reagents in this compound Synthesis

To facilitate the amide bond formation between 2-bromobenzoic acid and n-propylamine under milder conditions, a variety of coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.org They react with the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine. americanpeptidesociety.org Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to improve efficiency and reduce side reactions. americanpeptidesociety.orgsemanticscholar.org

Phosphonium and Uronium/Guanidinium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective activators. peptide.com These reagents are known for their high efficiency and the ability to suppress racemization in chiral substrates. peptide.com

Other Reagents: N,N'-Carbonyldiimidazole (CDI) is another effective coupling agent that forms a reactive N-acylimidazole intermediate. ucl.ac.uk

The choice of coupling reagent and reaction conditions, such as the solvent (e.g., dichloromethane (B109758), DMF) and temperature, can be optimized to achieve high yields of the desired amide.

Coupling Reagent ClassExample(s)General Features
CarbodiimidesDCC, DICCost-effective and efficient; often used with additives like HOBt. americanpeptidesociety.org
Phosphonium SaltsPyBOPHighly efficient for amide bond formation. peptide.com
Uronium/Guanidinium SaltsHBTU, HATUEffective activators, often used to suppress side reactions. peptide.com
Imidazolium-basedCDIForms a reactive acylimidazole intermediate. ucl.ac.uk

Advanced Catalytic Approaches in Substituted Benzamide (B126) Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods for the formation of amide bonds, offering alternative routes to compounds like this compound.

Palladium-Catalyzed Carbonylation and Subsequent Amidation Routes

Palladium-catalyzed carbonylation reactions provide a powerful method for the synthesis of benzamides from aryl halides. nih.gov In this approach, an aryl halide (such as 1-bromo-2-halobenzene) can be reacted with carbon monoxide and an amine in the presence of a palladium catalyst to form the corresponding benzamide. capes.gov.br The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion and subsequent reaction with the amine. acs.org

This methodology is versatile and has been applied to the synthesis of a wide range of amides, including primary, secondary, and tertiary amides. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. acs.org For instance, systems like Pd(OAc)2 with phosphine (B1218219) ligands such as DCPP have been utilized for aminocarbonylations. nih.gov A two-chamber system can also be employed where carbon monoxide is generated ex situ from a precursor like molybdenum hexacarbonyl. acs.org

Alternative Metal-Mediated Amidation Strategies

Besides palladium, other metals have been investigated for their ability to mediate or catalyze the amidation of carboxylic acids or their derivatives.

Copper-Catalyzed Amination: Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in the formation of C-N bonds. researchgate.net A chemo- and regioselective copper-catalyzed cross-coupling of 2-bromobenzoic acids with aliphatic and aromatic amines has been described. nih.gov This method can proceed without the need for protecting the carboxylic acid group and can provide N-alkyl and N-aryl anthranilic acid derivatives in high yields. researchgate.netnih.gov

Group (IV) Metal-Catalyzed Direct Amidation: Lewis acidic metal complexes, particularly those of titanium (IV) and zirconium (IV), have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. nih.govdiva-portal.org For example, reagents like TiCl4 can mediate the condensation of a wide range of carboxylic acids and amines to provide the corresponding amides in moderate to excellent yields. nih.govd-nb.info Zirconium-based catalysts, such as ZrCl4, have also been successfully employed for this transformation. nih.gov These methods offer an alternative to traditional coupling reagents. d-nb.info

MetalCatalytic ApproachSubstratesKey Features
PalladiumCarbonylation/AmidationAryl halides, CO, aminesVersatile for various amides, requires a CO source. nih.govcapes.gov.br
CopperCross-coupling2-Bromobenzoic acids, aminesGood for N-aryl and N-alkyl anthranilic acid derivatives, often regioselective. researchgate.netnih.gov
Titanium (IV)Direct AmidationCarboxylic acids, aminesLewis acid catalysis, provides an alternative to coupling reagents. nih.govd-nb.info
Zirconium (IV)Direct AmidationCarboxylic acids, aminesEffective Lewis acid catalyst for direct amide formation. nih.gov

Reactivity and Derivatization of 2 Bromo N Propylbenzamide

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the benzene (B151609) ring is the primary site of reactivity in 2-bromo-N-propylbenzamide, making it a valuable precursor for numerous synthetic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for several of these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, specifically for creating biaryl structures. In this reaction, the aryl bromide of this compound is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Research has shown that the steric and electronic properties of the amide group can influence the efficiency and stereoselectivity of the coupling. For instance, studies on related 2-halobenzamides have demonstrated that increasing the steric bulk of the N-substituent on the amide can enhance enantioselectivity in asymmetric Suzuki-Miyaura reactions. nih.gov While specific studies on this compound are not extensively detailed, the general principles of Suzuki-Miyaura coupling are applicable. smolecule.com The reaction facilitates the synthesis of axially chiral biaryls, with yields and selectivities being influenced by the choice of ligands and reaction conditions. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic acidPd(OAc)₂ / LigandK₃PO₄THF2-Aryl-N-propylbenzamide

Note: This table represents a generalized reaction scheme. Specific conditions and yields would vary based on the specific arylboronic acid and ligand used.

The Sonogashira coupling enables the introduction of a terminal alkyne to the aromatic ring of this compound. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. nrochemistry.comorganic-chemistry.org The reactivity of the aryl halide is a key factor, with bromides being effective substrates for this transformation. nrochemistry.com

This copper-palladium catalyzed reaction is a versatile method for forming carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp²-hybridized carbon atoms of an aryl halide. libretexts.org The reaction can often be carried out under mild conditions, including at room temperature. nrochemistry.com

Table 2: General Conditions for Sonogashira Coupling

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
This compoundTerminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHF2-(Alkynyl)-N-propylbenzamide

The formation of carbon-nitrogen (C-N) bonds is crucial in the synthesis of many biologically active compounds and materials. rsc.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, allow for the coupling of the aryl bromide in this compound with various nitrogen-containing nucleophiles. nih.govacs.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. nih.gov

This transformation provides a direct route to N-aryl benzamides, which are important structural motifs in medicinal chemistry. Research has shown that C-N cross-coupling reactions are effective for N-arylation, and the choice of catalyst and reaction conditions is critical for achieving high yields. nih.govacs.org

Cobalt-Catalyzed Cyclization Reactions (e.g., with Carbodiimides)

Recent research has demonstrated that 2-bromobenzamides, including by extension this compound, can undergo cobalt-catalyzed cyclization reactions with carbodiimides. mdpi.comresearchgate.netnih.gov This novel synthetic pathway leads to the formation of 3-(imino)isoindolin-1-ones, which are N-heterocycles with potential applications in various fields. mdpi.com The reaction is tolerant of a range of substituents and generally provides moderate yields. mdpi.comresearchgate.netnih.gov The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. mdpi.comresearchgate.netnih.gov

Table 3: Cobalt-Catalyzed Cyclization of 2-Bromobenzamides

Reactant 1Reactant 2CatalystBaseProduct
2-Bromobenzamide (B1207801) DerivativeCarbodiimideCobalt complexVarious bases3-(Imino)isoindolin-1-one

Note: This table is based on studies of 2-bromobenzamides in general. mdpi.comresearchgate.netnih.gov

Intramolecular C-H Amidation and N-Arylation Pathways

Intramolecular C-H amidation and N-arylation reactions represent an efficient strategy for the synthesis of heterocyclic compounds. While direct examples involving this compound are not prevalent in the provided search results, related transformations highlight the potential for such pathways. For instance, intramolecular C-H arylation has been used to synthesize isoindolinones from related benzamides. sorbonne-universite.fr These reactions can be mediated by various transition metals and proceed through the activation of a C-H bond, often at a position adjacent to the nitrogen atom of the amide. sorbonne-universite.fr

Reactivity of the N-Propylamide Functional Group

The N-propylamide functional group in this compound is a key site for chemical transformations. The reactivity of this group is influenced by the electronic effects of the benzoyl and propyl substituents, as well as the steric hindrance around the amide bond.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in this compound can act as a nucleophile, participating in both N-alkylation and N-acylation reactions. These reactions typically require the deprotonation of the amide nitrogen to enhance its nucleophilicity.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved using a strong base to generate the corresponding amidate anion, followed by reaction with an alkyl halide. A common strong base used for this purpose is lithium diisopropylamide (LDA), which is effective in deprotonating amides without significant nucleophilic attack on the carbonyl group. wikipedia.org The sterically hindered nature of LDA makes it a suitable choice for this transformation. wikipedia.org The reaction of N-propylbenzamide derivatives with alkylating agents can also be facilitated by other strong bases. thieme-connect.com For instance, the N-alkylation of amides has been demonstrated using trialkyl phosphates in the presence of LDA. thieme-connect.com

N-Acylation: Similarly, N-acylation involves the introduction of an acyl group to the amide nitrogen. This can be accomplished by reacting the amide with an acyl chloride or anhydride. evitachem.com The reaction proceeds through a nucleophilic acyl substitution mechanism. The reactivity of this compound in acylation reactions is a key aspect of its utility as a synthetic intermediate. The presence of the bromine atom on the benzene ring can influence the electronic properties of the molecule and, consequently, its reactivity in such transformations.

Detailed research findings on the N-alkylation and N-acylation of related benzamides are summarized in the table below.

ReactantReagent(s)ProductYield (%)Reference
N-propylbenzamide1. LDA; 2. Trialkyl phosphateN-alkyl-N-propylbenzamide- thieme-connect.com
N-propylbenzamideAcyl chloride/anhydrideN-acyl-N-propylbenzamide- evitachem.com
2-AminobenzamideBenzyl chloride, K2CO32-(Benzylamino)benzamide-

Hydrolysis Pathways of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions. evitachem.comsmolecule.com This reaction breaks the amide linkage to yield the corresponding carboxylic acid (2-bromobenzoic acid) and amine (n-propylamine).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of the amine to yield the carboxylic acid and the protonated amine.

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. vaia.com This forms a tetrahedral intermediate, which then collapses to expel the amide anion (a poor leaving group). The amide anion subsequently deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and the amine. vaia.com The hydrolysis of N-propylbenzamide with a base yields sodium benzoate (B1203000) and propylamine. vaia.com

ConditionReactantsProductsReference
AcidicThis compound, H₂O, H⁺2-bromobenzoic acid, n-propylammonium ion evitachem.comsmolecule.com
BasicThis compound, OH⁻2-bromobenzoate, n-propylamine evitachem.comsmolecule.comvaia.com

Protonation and Deprotonation Behavior of the Amide Nitrogen

The lone pair of electrons on the nitrogen atom of the N-propylamide group allows it to exhibit basic properties, specifically through protonation. Conversely, under strongly basic conditions, the amide N-H proton can be removed in a deprotonation event.

Protonation: In the presence of a strong acid, the nitrogen atom of the amide can accept a proton. brainly.com However, it is more common for the carbonyl oxygen to be protonated first, as the resulting cation is resonance-stabilized. The protonation of the nitrogen atom is a key step in acid-catalyzed hydrolysis. Computational studies on propylamine, a related compound, have investigated its protonation and decomposition pathways. acs.org The protonated form of n-propylamine is CH₃-CH₂-CH₂-NH₃⁺. brainly.com

Deprotonation: The N-H proton of the amide is weakly acidic and can be removed by a strong base to form an amidate anion. rsc.org As mentioned in the N-alkylation section, strong bases like lithium diisopropylamide (LDA) are effective for this purpose. wikipedia.org The pKa of the N-H proton in amides is typically in the range of 17, indicating that a very strong base is required for deprotonation. The deprotonation of the amide is often the initial step in various derivatization reactions at the nitrogen atom. rsc.org

ProcessReagentProductKey FeaturesReference
ProtonationStrong AcidProtonated Amide (primarily at oxygen)Increases carbonyl electrophilicity brainly.comacs.org
DeprotonationStrong Base (e.g., LDA)Amidate AnionEnhances nucleophilicity of nitrogen wikipedia.orgrsc.org

Spectroscopic Characterization Techniques for 2 Bromo N Propylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise structure of 2-bromo-N-propylbenzamide can be determined.

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the propyl chain and the aromatic protons. The signals from the N-propyl group are expected in the aliphatic region of the spectrum. The terminal methyl (CH₃) group should appear as a triplet around 0.9-1.0 ppm due to coupling with the adjacent methylene (B1212753) group. The central methylene (CH₂) group of the propyl chain is expected to be a multiplet (sextet) in the range of 1.6-1.7 ppm, coupling with both the methyl and the N-adjacent methylene protons. The methylene group attached to the nitrogen atom (N-CH₂) would be deshielded and appear as a triplet or multiplet around 3.4-3.5 ppm. A broad singlet for the amide proton (N-H) is also anticipated, typically in the region of 6.1-6.5 ppm. rsc.org

The four protons on the brominated benzene (B151609) ring will appear in the aromatic region (typically 7.2-7.8 ppm). Due to the ortho-substitution, a complex splitting pattern is expected. The bromine atom's electron-withdrawing and anisotropic effects will influence the chemical shifts of the adjacent protons, causing them to resonate at different frequencies and couple with each other, resulting in a series of multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Propyl -CH₃~0.95Triplet (t)~7.4
Propyl -CH₂-~1.65Sextet (m)~7.4
N-CH₂-~3.40Triplet (t)~7.4
Amide N-H~6.20Broad Singlet (br s)-
Aromatic H~7.20-7.70Multiplet (m)-

Complementing the proton NMR, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically in the range of 165-168 ppm. rsc.orgbeilstein-journals.org The carbon atom attached to the bromine (C-Br) is expected around 120 ppm, while the other aromatic carbons will resonate in the 127-138 ppm range. The propyl chain carbons will appear in the upfield region of the spectrum.

Based on data from N-propylbenzamide, the terminal methyl carbon (CH₃) is expected at approximately 11.4 ppm, the central methylene carbon (CH₂) at ~22.9 ppm, and the methylene carbon bonded to the nitrogen (N-CH₂) at around 41.8 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Propyl -CH₃~11.4
Propyl -CH₂-~22.9
N-CH₂-~41.8
Aromatic C-Br~120.0
Aromatic C-H (x3)~127.0-132.0
Aromatic C-C=O~138.0
Amide C=O~167.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, which is a secondary amide, several characteristic absorption bands are expected.

A key feature is the N-H stretching vibration, which for secondary amides typically appears as a single, sharp band in the region of 3370-3170 cm⁻¹. nih.gov Another prominent absorption is the carbonyl (C=O) stretch, known as the Amide I band, which is strong and typically found between 1680 and 1630 cm⁻¹. nih.gov This is often accompanied by the Amide II band, which results from N-H bending and C-N stretching, appearing in the 1570-1515 cm⁻¹ region for solid-state secondary amides. nih.gov Other expected signals include C-N stretching vibrations around 1250-1020 cm⁻¹ for the aliphatic C-N bond and aromatic C-H stretching just above 3000 cm⁻¹. nih.gov The C-Br stretch typically appears in the fingerprint region, at lower wavenumbers.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H StretchSecondary Amide (N-H)3370 - 3170Medium-Strong
C-H Stretch (Aromatic)Ar-H~3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)C-H~2960 - 2850Medium-Strong
C=O Stretch (Amide I)Amide (C=O)1680 - 1630Strong
N-H Bend (Amide II)Amide (N-H)1570 - 1515Strong
C-N StretchAliphatic Amine1250 - 1020Medium-Weak
C-Br StretchAryl Halide680 - 515Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₁₂BrNO), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The molecular weight is 242.11 g/mol . chemscene.com

Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum will show a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺). These peaks will appear at m/z 241 and 243, respectively, with nearly equal intensity.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for N-alkylbenzamides include α-cleavage at the alkyl group and cleavage of the amide bond. The most prominent fragment ion is often the benzoyl cation or its substituted equivalent. For this compound, a major fragment would be the 2-bromobenzoyl cation, which would also exhibit the characteristic isotopic pattern at m/z 183 and 185. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

Ion/Fragment Predicted m/z Notes
[M]⁺241Molecular ion with ⁷⁹Br
[M+2]⁺243Molecular ion with ⁸¹Br
[M-C₃H₇]⁺198/200Loss of propyl radical
[C₇H₄BrO]⁺183/1852-Bromobenzoyl cation, prominent fragment
[C₆H₄Br]⁺155/157Loss of CO from the benzoyl cation

X-ray Diffraction Studies of Related Benzamide (B126) Structures

While a specific crystal structure for this compound is not detailed in readily available literature, X-ray diffraction studies on related substituted benzamides provide significant insight into its likely solid-state conformation and intermolecular interactions. nih.gov Studies on various benzamide derivatives show that the crystal packing is heavily influenced by hydrogen bonding and π-stacking interactions. rsc.org

Mechanistic Investigations of Amide Bond Formation

The formation of the amide bond in N-substituted benzamides, including this compound, is a cornerstone of synthetic chemistry. Mechanistic studies have explored various methods to achieve this transformation efficiently.

One common approach involves the use of coupling agents to facilitate the reaction between a carboxylic acid (or its activated form, like an acid chloride) and an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are frequently employed to activate the carboxylic acid, enabling nucleophilic attack by the amine. These reactions are typically conducted in anhydrous solvents like dichloromethane (B109758) or dimethylformamide under an inert atmosphere to prevent unwanted side reactions. While effective, these methods can require extended reaction times, sometimes up to 12 hours, and necessitate careful purification to isolate the desired amide product in high purity.

A notable study on the synthesis of 3-bromo-N-propylbenzamide demonstrated a high-yield (97.12%) and high-purity (>95%) formation at room temperature with a short reaction time, without the need for a catalyst. This highlights the inherent reactivity of the starting materials under specific conditions.

The position of the bromine substituent on the benzamide ring can influence the reaction. Ortho-substitution, as in this compound, can introduce steric hindrance that may affect the geometry of the amide bond and potentially lower reaction yields compared to its meta- and para-isomers.

In the context of cross-coupling reactions, such as the Suzuki-Miyaura reaction, the amide group plays a crucial role. Studies on related systems, like 2-bromo-N-(tert-butyl)benzamide and 2-bromo-N-(2-phenyl-2-propyl)benzamide, have shown that the nature of the N-substituent significantly impacts the enantioselectivity of the reaction. mit.edunih.gov For instance, increasing the steric bulk of the N-alkyl group on the amide can lead to higher enantiomeric excess in the formation of axially chiral biaryls. nih.gov

Table 1: Comparison of Amide Bond Formation Methods

MethodCoupling ReagentTypical SolventsKey Features
Coupling Agent-MediatedDCC, HATUDichloromethane, DMFHigh purity, requires careful control
Catalyst-FreeNoneNot specifiedHigh yield and purity, short reaction time

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the reactivity and selectivity of molecules like this compound. These calculations provide insights into the electronic structure and properties of the molecule.

DFT methods, such as B3LYP with a 6-31G* basis set, are used to model the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of a compound's reactivity. mdpi.com A smaller gap generally implies higher reactivity. Furthermore, calculations of the molecular electrostatic potential (MEP) surface help to identify the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. mdpi.com The bromine atom, being electron-withdrawing, significantly influences the electron distribution and reactivity of the benzamide system.

In the context of Suzuki-Miyaura reactions, quantum mechanical calculations have been employed to understand the origins of enantioselectivity. mit.edu By calculating the energies of the transition states leading to different stereoisomers, researchers can predict which product is more likely to form. These calculations have shown that even small energy differences (e.g., 1.6 kcal/mol) can lead to significant enantiomeric excess (e.g., 84% ee). mit.edu For more complex systems, computational models help to elucidate the role of various substituents in controlling the outcome of the reaction. rsc.org

The reactivity of related N-propylbenzamide systems in other reactions, such as chlorination, has also been studied. The apparent second-order rate constants for the reaction of various amides with chlorine have been determined, with values for N-propylbenzamide being in the range of 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹. researchgate.netresearchgate.net Quantum chemical calculations can help to rationalize these observed reactivities by considering the electronic properties of the amide and the nature of the attacking species. researchgate.net

Conformational Analysis and Molecular Modeling

The three-dimensional shape, or conformation, of this compound is crucial for its interactions and properties. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule. ucsb.edu

For benzamide derivatives, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. Computational studies on related systems suggest this angle is typically between 16 and 23 degrees due to a balance of steric and electronic effects. The ortho-bromine atom in this compound is expected to exert a significant steric influence, potentially leading to a larger dihedral angle compared to its meta- and para-isomers.

The propyl chain attached to the nitrogen atom also has conformational flexibility. It generally adopts a stable trans (anti-periplanar) conformation to minimize steric strain. Molecular modeling techniques, often employing molecular mechanics force fields, are used to systematically or randomly alter torsional angles to generate a multitude of possible conformations. ucsb.edu Each of these conformers is then subjected to energy minimization to find the lowest energy, and therefore most probable, structures. ucsb.edu

Crystallographic data from related brominated benzamides provide valuable experimental benchmarks for computational models. For example, the C-Br bond length in brominated phenyl rings is typically around 1.887 Å. These experimental structures also reveal the importance of intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, in determining the crystal packing.

Molecular Dynamics Simulations of Molecular Interactions

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules and their interactions with their environment over time. uiuc.edu These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings. uiuc.edu

For a molecule like this compound, MD simulations can be used to understand its behavior in solution, its binding to biological targets, or its interactions within a crystal lattice. mdpi.com The simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. uiuc.edu

In the context of drug design, MD simulations are used to study the binding of a ligand to its receptor. nih.gov For instance, simulations can reveal the key hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov The stability of these interactions over the course of the simulation can be analyzed by monitoring metrics such as the root-mean-square deviation (RMSD) of the atomic positions. nih.gov

By calculating the binding free energy from the simulation trajectory using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), researchers can estimate the affinity of a ligand for its target. mdpi.com These computational approaches are invaluable for understanding structure-activity relationships and for guiding the design of new molecules with improved properties. nih.gov

Conclusion

2-bromo-N-propylbenzamide stands out as a highly useful and versatile intermediate in organic synthesis. The presence of both a modifiable N-propylamide group and a reactive aryl bromide handle allows for a wide range of chemical transformations. From its foundational role in building complex pharmaceutical agents to its potential in creating novel materials, this compound exemplifies the strategic importance of multifunctional building blocks in advancing chemical science. Its straightforward synthesis and predictable reactivity ensure its continued use in research laboratories aiming to construct sophisticated molecular architectures.

Advanced Research Applications in Organic Synthesis

2-Bromo-N-propylbenzamide as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The presence of the bromine atom ortho to the amide functionality in this compound provides a reactive handle for a variety of cross-coupling and cyclization reactions, establishing it as a versatile intermediate for the synthesis of complex, polycyclic molecules. Research has demonstrated the utility of related 2-bromobenzamides in constructing fused heterocyclic systems, which are common motifs in pharmaceuticals and biologically active compounds.

One prominent application is in the synthesis of quinazolinones. Through transition metal-catalyzed reactions, such as the Ullmann coupling, 2-bromobenzamides can react with various nitrogen sources to form the quinazolinone core. For instance, the reaction of a 2-bromo-N-phenylbenzamide with cyanamide, catalyzed by copper iodide, provides a direct route to 2-amino-3-substituted quinazolin-4(3H)-ones. nih.govorganic-chemistry.org This method is valued for its operational simplicity and the use of readily available starting materials. nih.gov

Table 1: Synthesis of 2-Amino-quinazolin-4(3H)-ones via Ullmann Cross-Coupling
Starting MaterialReagentCatalystBaseSolventProduct
2-bromo-N-phenylbenzamideCyanamideCopper IodidePotassium tert-butoxideDimethyl sulfoxide2-amino-3-phenylquinazolin-4(3H)-one

Beyond quinazolinones, 2-bromobenzamides serve as precursors for other complex heterocyclic systems. Cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been developed to synthesize 3-(imino)isoindolin-1-ones. mdpi.comnih.gov This transformation proceeds through the formation of a five-membered aza-cobaltacycle intermediate, showcasing the ability to construct intricate molecular frameworks. mdpi.comnih.gov The reaction tolerates a variety of substituents, highlighting its potential for creating diverse molecular libraries. nih.gov

Palladium-catalyzed tandem reactions further illustrate the versatility of 2-bromobenzamide (B1207801) derivatives. For example, the reaction of 2-alkynylbenzenesulfonamides with 2-(2-bromoarylidene)cyclobutanones can generate polycycles with nine-membered sultam rings. rsc.org While not a direct use of this compound, this demonstrates the principle of using a bromo-aryl moiety as a linchpin in complex cascade reactions to build unique molecular architectures. The ability to participate in such diverse cyclization and coupling reactions firmly establishes this compound as a valuable and versatile intermediate in the synthesis of complex molecules.

Development of Chiral Derivatives and Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While this compound itself is achiral, its derivatives can be designed to be chiral, or it can be a substrate in enantioselective reactions to create chiral molecules. The field has seen significant advances in the asymmetric synthesis of benzamide (B126) derivatives, particularly those exhibiting axial chirality.

Atropisomerism, a type of axial chirality resulting from restricted rotation around a single bond, is an increasingly recognized feature in drug molecules. Research has focused on the enantioselective synthesis of atropisomeric benzamides. One approach involves the peptide-catalyzed electrophilic bromination of benzamide precursors to introduce a bromine atom ortho to the amide, thereby creating a chiral axis. nih.gov While this method builds the bromo-benzamide structure, it highlights the importance of the ortho-bromo-amide motif in establishing axial chirality.

A more direct application involves the use of chiral ligands in transition metal-catalyzed cross-coupling reactions of 2-bromobenzamides. For instance, the asymmetric Catellani reaction has been employed for the synthesis of C-N axially chiral scaffolds. In one study, a 2-bromo-N-arylbenzamide was coupled with an aryl iodide in the presence of a palladium catalyst and a chiral dinitrogen ligand to afford the C-N axially chiral product with high enantioselectivity. nih.gov This demonstrates that the 2-bromo-N-amido functionality is an excellent platform for asymmetric synthesis.

Table 2: Chiral Ligands in Asymmetric Synthesis of Benzamide Derivatives
Reaction TypeSubstrateChiral Catalyst/Ligand TypeKey Feature
Asymmetric Catellani Reaction2-bromo-N-arylbenzamideChiral dinitrogen ligand with PalladiumConstruction of C-N axial chirality
Asymmetric Electrophilic BrominationSubstituted benzamideChiral tetrapeptideCreation of atropisomeric benzamides

The development of novel chiral ligands is crucial for advancing enantioselective synthesis. Chiral bisamide ligands have been synthesized and are of interest for asymmetric transformations. doaj.org While not directly derived from this compound, these studies underscore the importance of the amide functional group in coordinating to metal centers and influencing the stereochemical outcome of a reaction. The principles learned from these systems can be applied to the design of chiral derivatives of this compound for use as ligands in asymmetric catalysis.

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule at a late point in its synthesis. This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need to re-synthesize the molecule from scratch. The benzamide moiety, and specifically the aromatic ring of this compound, offers opportunities for LSF through directed C-H activation.

The amide group is a well-established directing group in transition metal-catalyzed C-H functionalization. nih.govnih.gov It can coordinate to a metal catalyst, such as palladium, and direct the activation of a C-H bond at the ortho position. nih.govresearchgate.net In a molecule that already contains the this compound core, the amide group can direct the functionalization of the C6-H bond, which is ortho to the amide and meta to the bromine. This allows for the introduction of a variety of functional groups at this position.

Table 3: Directed C-H Functionalization of Benzamides
Directing GroupCatalystPosition of C-H ActivationPotential Functionalization
Amide (-CONHPr)Palladium(II)ortho to the amideArylation, Acetoxylation, Halogenation

Furthermore, the bromine atom itself can be a site for LSF through various cross-coupling reactions. However, the true power of LSF in this context lies in the ability to functionalize the otherwise inert C-H bonds of the aromatic ring. This strategy can be used to introduce chemical handles for bioconjugation or to modulate the physicochemical properties of a molecule.

Photoredox catalysis offers another avenue for the late-stage functionalization of molecules containing a this compound unit. nih.govuiowa.edu Visible-light-mediated reactions can generate radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions. For example, a photoredox-catalyzed reaction could be used to introduce an alkyl or aryl group at a specific position on the benzamide ring, further diversifying the molecular structure at a late stage.

Application in the Synthesis of Scaffolds for Chemical Biology Research

In chemical biology, "privileged scaffolds" are molecular frameworks that are known to bind to multiple biological targets. nih.gov These scaffolds serve as excellent starting points for the design of chemical libraries to probe biological systems and for drug discovery. The core structure of this compound can be elaborated into several known privileged scaffolds.

One important class of privileged scaffolds is the benzodiazepines. researchgate.net These seven-membered heterocyclic compounds are well-known for their diverse biological activities. Synthetic routes to benzodiazepine (B76468) derivatives could potentially start from this compound. For example, through a series of reactions involving amination at the ortho position (displacing the bromine) followed by cyclization with a suitable three-carbon unit, a benzodiazepine scaffold could be constructed.

The pyrazolopyrimidine scaffold is another example of a privileged structure that has been shown to interact with a wide range of biological targets. researchgate.net While the synthesis of this specific scaffold from this compound is not direct, the principles of using a functionalized aromatic compound as a starting point for building complex heterocyclic systems are applicable. The reactivity of the bromine and the directing ability of the amide group allow for the attachment of other rings and functional groups, leading to the creation of novel scaffolds for chemical biology research.

Furthermore, the this compound structure can be incorporated into molecules designed for bioorthogonal chemistry. The bromine atom can be replaced with a bioorthogonal handle, such as an alkyne or an azide, through a cross-coupling reaction. This would allow the resulting molecule to be selectively labeled within a biological system, enabling the study of its interactions and localization. The N-propyl group also offers a site for modification, where a linker to a reporter molecule or a bioactive compound could be attached. The versatility of this compound as a starting material makes it a valuable tool for the synthesis of novel molecular probes and scaffolds for exploring complex biological processes.

Q & A

Basic Questions

Q. What are the recommended laboratory methods for synthesizing 2-bromo-N-propylbenzamide?

  • Methodological Answer : A common approach involves bromination of N-propylbenzamide derivatives under controlled conditions. For example, bromination reagents like N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., CCl₄) can be used, with reaction monitoring via TLC or GC-MS. Sonication-assisted synthesis (as demonstrated for structurally similar compounds) may enhance reaction efficiency and yield . Prior work on brominated aromatic compounds suggests optimizing temperature (e.g., 0–25°C) and stoichiometry to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and hydrogen bonding patterns .
  • X-ray crystallography to resolve intramolecular interactions (e.g., N–H···O hydrogen bonds) and crystal packing .
  • HPLC or GC-MS with calibrated standards to assess purity (>95%) and detect trace impurities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritant properties.
  • Segregate waste in labeled, chemically resistant containers and collaborate with certified disposal services to comply with environmental regulations .
  • Conduct risk assessments for solvent compatibility and reactivity (e.g., bromine-related hazards) during synthesis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate frontier orbitals (HOMO-LUMO gap), which correlate with reactivity and stability .
  • Compare computational results (e.g., dipole moments, electrostatic potential maps) with experimental data (XRD bond lengths, IR spectra) to validate models .
  • Use software like Gaussian or ORCA for simulations, ensuring solvent effects are incorporated via PCM models .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Systematic validation : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to identify environmental impacts on spectral shifts .
  • Error analysis : Cross-check computational parameters (e.g., basis set selection, convergence criteria) and experimental calibration (e.g., NMR referencing) .
  • Collaborative peer review : Engage crystallographers and computational chemists to reconcile discrepancies in hydrogen bonding or conformational preferences .

Q. How do intramolecular interactions influence the crystal packing and stability of this compound?

  • Methodological Answer :

  • Perform Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H···H, H···O, C–H···π interactions) and identify dominant packing drivers .
  • Compare crystal structures with analogous brominated benzamides to assess the role of substituents (e.g., propyl vs. aryl groups) in lattice stability .
  • Use Mercury software to visualize packing motifs and calculate void volumes for cocrystal screening .

Q. What role does this compound play in structure-activity relationship (SAR) studies for pharmacological applications?

  • Methodological Answer :

  • Functional group modulation : Replace the bromo or propyl group with electron-withdrawing/donating substituents to evaluate bioactivity changes (e.g., enzyme inhibition assays) .
  • Pharmacokinetic profiling : Use in vitro models (e.g., microsomal stability, plasma protein binding) to correlate lipophilicity (logP) with membrane permeability .
  • Target validation : Employ molecular docking (AutoDock Vina) to predict binding affinities for receptors linked to inflammation or cancer .

Data Management & Experimental Design

Q. How should researchers design experiments to minimize bias in spectroscopic data interpretation?

  • Methodological Answer :

  • Blinded analysis : Assign independent teams to collect and interpret spectral data (NMR, IR) to reduce confirmation bias .
  • Negative controls : Include unreacted starting materials in characterization workflows to distinguish artifacts from target signals .
  • Replication : Perform triplicate measurements under standardized conditions (e.g., identical solvent, concentration) .

Q. What are best practices for documenting synthetic protocols and analytical data?

  • Methodological Answer :

  • Electronic lab notebooks (ELNs) : Record reaction parameters (time, temperature, yield) and raw spectral files (e.g., JCAMP-DX for NMR) with metadata .
  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable by depositing in repositories like PubChem or Zenodo .
  • Peer-review templates : Follow ACS or RSC guidelines for reporting synthetic procedures and spectral assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.